N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide
Overview
Description
N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide, also known as MNFA, is a synthetic compound that has gained significant attention in the field of pharmaceutical research. It belongs to the furan class of compounds and has been studied extensively for its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on various biochemical and physiological pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), leading to a reduction in inflammation. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined structure. However, this compound has some limitations, including its low solubility in water, which can limit its use in certain experiments. This compound also has a short half-life in vivo, which can limit its potential therapeutic applications.
Future Directions
Future research on N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide could focus on its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. This compound could also be studied for its potential use as a drug delivery system, as well as its potential as a diagnostic tool for cancer and other diseases. Further studies could also be conducted to elucidate the mechanism of action of this compound and to identify potential side effects and toxicity. Overall, this compound has significant potential for future research and development in the field of pharmaceuticals.
Scientific Research Applications
N-[4-(4-morpholinylmethyl)phenyl]-5-nitro-2-furamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-5-nitrofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-16(14-5-6-15(24-14)19(21)22)17-13-3-1-12(2-4-13)11-18-7-9-23-10-8-18/h1-6H,7-11H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLZFOWPOCQVEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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